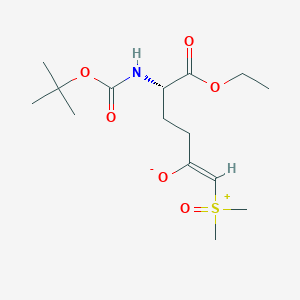

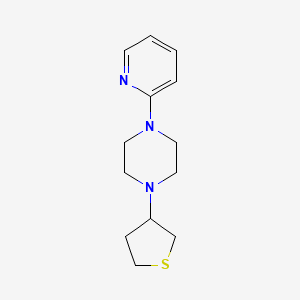

![molecular formula C20H17N5O3 B2699787 4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE CAS No. 923165-58-6](/img/structure/B2699787.png)

4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,3,4-oxadiazole ring is known to be a part of many pharmacologically active compounds .

Scientific Research Applications

Anticancer Applications

Compounds containing 1,3,4-oxadiazole and indole units have been synthesized and evaluated for their anticancer activities. For example, derivatives synthesized starting from 2-(4-methylphenyl)acetic acid and evaluated against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) showed moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021). Another study on 1,3,4-oxadiazole derivatives synthesized from Schiff base indicated potential activities on breast cancer cell lines (Salahuddin et al., 2014).

Material Science Applications

Aromatic polyamides with pendant acetoxybenzamide groups, incorporating 1,3,4-oxadiazole units, have been synthesized and characterized. These polymers exhibit good thermal stability and solubility in certain solvents, making them suitable for casting into thin, flexible films with potential applications in material science (Sava et al., 2003).

Biological Studies

Compounds featuring the 1,3,4-oxadiazole core have been investigated for various biological activities. For instance, derivatives containing 4,5-dihydro-1,3,4-oxadiazole-2-thiones were synthesized and evaluated for their antibacterial and antioxidant activities, showing promising results against specific strains and potent antioxidant activity (Karanth et al., 2019).

Antimicrobial and Antitubercular Activities

New derivatives with 1,3,4-oxadiazole and pyrazole moieties have been synthesized and assessed for their antitubercular activities against Mycobacterium tuberculosis, with some compounds showing promising MIC values and low toxicity against a normal cell line, indicating potential for further drug development (Nayak et al., 2016).

Future Directions

The 1,3,4-oxadiazole ring is a promising structure for the development of new drugs . Future research could focus on the synthesis and characterization of new 1,3,4-oxadiazole derivatives, including “4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide”, and their potential pharmacological applications .

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for the treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may interact with its targets, such as carbonic anhydrase isoforms, pparα/δ, or sirtuin 2, leading to changes in their activity .

Biochemical Pathways

Given the potential targets of similar 1,2,4-oxadiazole derivatives, it can be speculated that this compound may influence pathways related to cancer progression, age-related diseases, microbial infections, peroxisome proliferator-activated receptor signaling, and sirtuin 2 activity .

Result of Action

Based on the potential targets and activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have effects on cell proliferation, aging processes, microbial growth, peroxisome proliferator-activated receptor signaling, and sirtuin 2 activity .

Biochemical Analysis

Biochemical Properties

The compound’s structure suggests it could interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, and could also influence its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-12-23-24-20(28-12)17-10-14-4-2-3-5-16(14)25(17)11-18(26)22-15-8-6-13(7-9-15)19(21)27/h2-10H,11H2,1H3,(H2,21,27)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVNUDAAZYMQIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

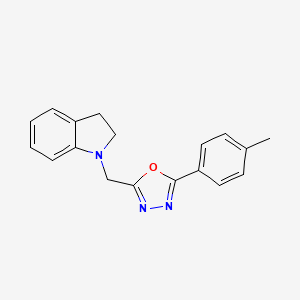

![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2699706.png)

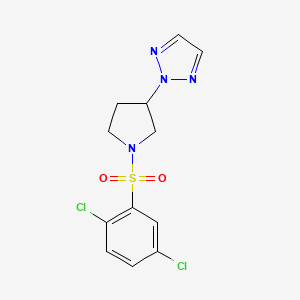

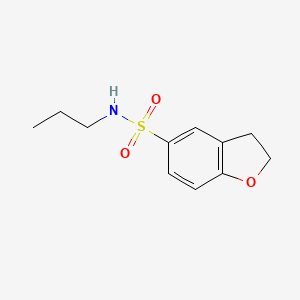

![N-(2-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2699716.png)

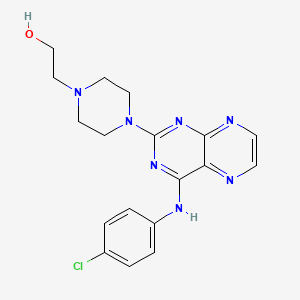

![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)

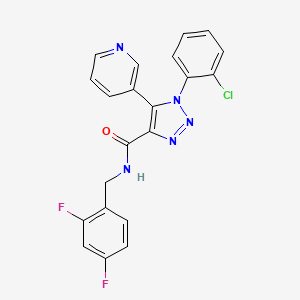

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2699721.png)

![7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide](/img/structure/B2699727.png)